N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide
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Overview
Description
N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazoloquinoline core, which is known for its biological activity, and a methoxyphenyl group, which can influence its chemical behavior and interactions.
Mechanism of Action
Target of Action
The primary target of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)acetamide is DNA . This compound acts as a DNA intercalator , which means it inserts itself between the base pairs in the DNA double helix .
Mode of Action
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)acetamide interacts with its target, DNA, by intercalation . This interaction causes changes in the DNA structure, disrupting the normal function of the DNA .
Biochemical Pathways
The intercalation of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)acetamide into DNA affects various biochemical pathways. It disrupts the normal replication and transcription processes of the DNA, leading to cell death . This makes it a potential candidate for anticancer therapy .
Pharmacokinetics
In silico admet profiles suggest that it has good bioavailability .
Result of Action
The result of the action of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)acetamide is the disruption of normal cellular processes, leading to cell death . This is due to its interaction with DNA, which disrupts the normal function of the DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the formation of the triazoloquinoline core through cyclization reactions, followed by the introduction of the methoxyphenyl group via nucleophilic substitution. The final step often involves the attachment of the acetamide group through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the triazoloquinoline core or the methoxyphenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups, potentially leading to novel compounds with unique properties.
Scientific Research Applications
N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide: shares structural similarities with other triazoloquinoline derivatives, such as:
Uniqueness
The unique combination of the triazoloquinoline core, methoxyphenyl group, and acetamide group in this compound distinguishes it from other similar compounds. This unique structure can result in distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-25-15-7-4-6-14(11-15)20-18(24)12-26-19-22-21-17-10-9-13-5-2-3-8-16(13)23(17)19/h2-11H,12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQHGAGZHIURPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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